4-(2-Chloroacetyl)morpholine-2-carbonitrile
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Overview
Description
4-(2-Chloroacetyl)morpholine-2-carbonitrile is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains both a chloroacetyl and a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)morpholine-2-carbonitrile typically involves the reaction of morpholine with chloroacetyl chloride and subsequent treatment with a cyanide source. The general synthetic route can be summarized as follows:
Reaction of Morpholine with Chloroacetyl Chloride: Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-Chloroacetyl)morpholine.
Introduction of the Carbonitrile Group: The intermediate 4-(2-Chloroacetyl)morpholine is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)morpholine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the carbonitrile group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted morpholine derivatives.
Hydrolysis: Carboxylic acids or amides.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
4-(2-Chloroacetyl)morpholine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, while the carbonitrile group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloroacetyl)morpholine: Lacks the carbonitrile group but shares the chloroacetyl functional group.
Morpholine-2-carbonitrile: Contains the carbonitrile group but lacks the chloroacetyl group.
2-Chloro-1-morpholinoethanone: Another derivative of morpholine with similar structural features.
Uniqueness
4-(2-Chloroacetyl)morpholine-2-carbonitrile is unique due to the presence of both chloroacetyl and carbonitrile functional groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOYAMBJBFIJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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